molecular formula C12H17NO B13560279 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13560279
M. Wt: 191.27 g/mol
InChI Key: MMVSUJVIRRTQSD-UHFFFAOYSA-N
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Description

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its methoxy group at the 6th position and two methyl groups at the 1st position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation processes, where isoquinoline derivatives are hydrogenated in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in tumor growth, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: Compared to other similar compounds, 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and two methyl groups at the 1st position enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)11-5-4-10(14-3)8-9(11)6-7-13-12/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVSUJVIRRTQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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